D-6-Hydroxynorleucine
CAS No.:
Cat. No.: VC3680924
Molecular Formula:
Molecular Weight: 163.17
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 163.17 |
|---|
Introduction
Chemical Identity and Structure
Basic Definition and Classification
D-6-Hydroxynorleucine, also known as (2R)-2-amino-6-hydroxyhexanoic acid, is a modified amino acid belonging to the class of alpha-amino acids . It represents the D-isomer of 6-hydroxynorleucine, distinguishing it from its L-counterpart and the racemic DL-form . This compound features a hydroxyl group at the terminal carbon (C6) of the norleucine side chain, creating a unique chemical structure with distinctive properties .
Molecular Information and Synonyms
D-6-Hydroxynorleucine has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . The compound is indexed in chemical databases with various synonyms including:
-
(2R)-2-amino-6-hydroxyhexanoic acid
-
6-HYDROXY-D-NORLEUCINE
-
d-6-hydroxynorleucine
The compound's structure features a carboxylic acid group and an amino group at the alpha carbon, with a straight hydrocarbon chain terminating in a hydroxyl group . This combination of functional groups contributes to its unique chemical behavior and biological activities.
Physical and Chemical Properties
Structural Characteristics
D-6-Hydroxynorleucine possesses an asymmetric carbon at position 2 (the alpha carbon), giving it stereochemical properties characteristic of the D-series of amino acids . The compound's structure can be represented in various notations, including:
-
IUPAC Condensed: H-D-Nle(OH)(OH)-OH
-
HELM notation: PEPTIDE1{[C(CCO)CC@HN]}$$$$
The hydroxyl group at position 6 significantly alters the compound's properties compared to norleucine, increasing its hydrophilicity and providing an additional site for hydrogen bonding and chemical modifications.
Chemical Reactivity
The reactivity of D-6-Hydroxynorleucine is primarily determined by its functional groups: the alpha-amino group, the carboxyl group, and the terminal hydroxyl group. These functional groups enable the compound to:
-
Participate in peptide bond formation via its amino and carboxyl groups
-
Engage in hydrogen bonding through its hydroxyl group
-
Undergo oxidation reactions, particularly at the hydroxyl position
-
Form esters and other derivatives through its carboxyl group
The hydroxyl group can undergo oxidation to form an aldehyde intermediate, which may further oxidize to a carboxylic acid under appropriate conditions . This oxidative pathway bears resemblance to the oxidation of lysine to allysine (adipic semialdehyde) and subsequently to 2-aminoadipic acid in biological systems .
Synthesis Methods and Analytical Techniques
Synthesis Approaches
The synthesis of D-6-Hydroxynorleucine typically involves chemical modification of leucine or norleucine. Several synthetic methods have been developed, all requiring careful control of reaction conditions. The primary approaches include:
-
Hydroxylation of the terminal carbon of protected D-norleucine
-
Stereoselective synthesis starting from appropriate chiral precursors
-
Resolution of racemic 6-hydroxynorleucine to obtain the D-isomer
These synthetic processes often require:
-
Maintenance of an inert atmosphere to prevent side reactions
-
Precise temperature and pH control
-
Appropriate protection and deprotection strategies for the amino and carboxyl groups
-
Careful purification procedures to ensure stereochemical purity
Analytical Characterization
Several analytical techniques are employed to characterize D-6-Hydroxynorleucine and confirm its identity, purity, and stereochemical configuration:
| Analytical Technique | Information Provided | Application |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemical configuration | Verification of chemical structure and purity |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirmation of molecular formula and detection of impurities |
| Gas Chromatography (GC) | Purity assessment, isomer separation | Quantification in biological samples |
| Liquid Chromatography (LC) | Separation and quantification | Analysis in complex mixtures |
| X-ray Crystallography | Three-dimensional structure | Definitive structural characterization |
These techniques are essential for ensuring the identity and purity of D-6-Hydroxynorleucine in both research and potential therapeutic applications .
Biological Activities and Applications
Biochemical Significance
D-6-Hydroxynorleucine participates in various biochemical pathways through its functional groups, particularly the hydroxyl and amine groups. The hydroxylation of amino acids like D-6-Hydroxynorleucine can significantly alter protein structure and function by:
-
Modifying interactions within enzymatic active sites
-
Serving as precursors for post-translational modifications
-
Altering hydrogen bonding patterns in protein tertiary structures
-
Affecting protein solubility and stability in aqueous environments
Research Applications
The stability of D-6-Hydroxynorleucine under physiological conditions makes it suitable for various research applications. It has been used in studies investigating:
-
Post-translational modifications of proteins
-
Structure-activity relationships in peptides and proteins
-
Development of novel peptide-based therapeutics
In structural biology, the incorporation of D-6-Hydroxynorleucine into peptides can provide insights into protein folding dynamics and stability, as the hydroxyl group introduces additional hydrogen bonding capabilities.
Current Research and Future Perspectives
Recent Developments
Recent updates to chemical databases like PubChem (as of April 5, 2025) indicate ongoing interest in D-6-Hydroxynorleucine and related compounds . The continued curation and characterization of these compounds suggest their relevance to current biochemical and medicinal chemistry research.
Research Gaps and Future Directions
Several areas warrant further investigation regarding D-6-Hydroxynorleucine:
-
Specific biological functions in human and animal tissues
-
Potential therapeutic applications based on its biochemical properties
-
Role in protein modification and stability during aging
-
Involvement in oxidative stress responses and disease processes
-
Development of improved synthetic methods for scaled production
Additionally, exploring the differences between D-6-Hydroxynorleucine and its stereoisomers in biological systems could provide valuable insights into stereospecific protein interactions and enzymatic processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume